

Spectroscopic Data of 2,8-Dichloroquinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,8-Dichloroquinazolin-4-amine

Cat. No.: B1453867

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2,8-dichloroquinazolin-4-amine**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established spectroscopic principles and data from analogous chemical structures, providing a robust framework for the characterization of this compound.

Introduction

2,8-Dichloroquinazolin-4-amine is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.^[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectroscopic data for **2,8-dichloroquinazolin-4-amine**, offering a detailed interpretation based on fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in **2,8-dichloroquinazolin-4-amine** are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering of **2,8-dichloroquinazolin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,8-dichloroquinazolin-4-amine**, both ^1H and ^{13}C NMR provide critical information for structural confirmation. The predicted spectra are based on the analysis of substituent effects on the quinazoline ring system.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,8-dichloroquinazolin-4-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum of **2,8-dichloroquinazolin-4-amine** is expected to show signals corresponding to the three aromatic protons and the two amine protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 7.5	Broad Singlet	2H	-NH ₂
~7.8	Doublet	1H	H-5
~7.6	Doublet	1H	H-7
~7.4	Triplet	1H	H-6

Interpretation:

- Aromatic Protons (H-5, H-6, H-7): The aromatic region will display signals for the three protons on the benzene ring. The electron-withdrawing nature of the chlorine atom at C8 and the quinazoline ring system will shift these protons downfield. The specific splitting patterns arise from spin-spin coupling with adjacent protons. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will appear as a triplet due to coupling with both H-5 and H-7.
- Amine Protons (-NH₂): The protons of the primary amine group at C4 will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~160	C4
~155	C2
~152	C8a
~140	C8
~134	C6
~128	C5
~125	C7
~120	C4a

Interpretation:

- Quaternary Carbons (C2, C4, C4a, C8, C8a): The carbons directly attached to electronegative atoms (N and Cl) will be significantly deshielded and appear at lower field. C4, attached to the amino group and two nitrogens in the heterocyclic ring, is expected to be one of the most downfield signals. C2, bonded to two nitrogens and a chlorine, will also be significantly downfield. The bridgehead carbons, C4a and C8a, will also be in the downfield region. C8, bearing a chlorine atom, will show a downfield shift.
- CH Carbons (C5, C6, C7): These carbons will appear in the typical aromatic region. Their precise chemical shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Record the spectrum on an FT-IR spectrometer.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .

Predicted IR Data and Interpretation

The IR spectrum of **2,8-dichloroquinazolin-4-amine** is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Frequency Range (cm^{-1})	Vibration	Description
3450-3300	N-H stretch	Two sharp bands, characteristic of a primary amine.[2]
3100-3000	Aromatic C-H stretch	Medium to weak bands.
1650-1580	N-H bend	Strong band from the primary amine.[2]
1620-1580	C=N and C=C stretch	Multiple strong to medium bands from the quinazoline ring.
1335-1250	Aromatic C-N stretch	Strong band.[2]
800-700	C-Cl stretch	Strong bands.

Interpretation:

- N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H stretching bands in the 3450-3300 cm^{-1} region and a strong N-H bending vibration around 1650-1580 cm^{-1} .[2]
- Aromatic System: The aromatic C-H stretching vibrations will appear just above 3000 cm^{-1} . The characteristic C=C and C=N stretching vibrations of the quinazoline ring system will be observed in the 1620-1580 cm^{-1} region.
- C-Cl Vibrations: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 800 and 700 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

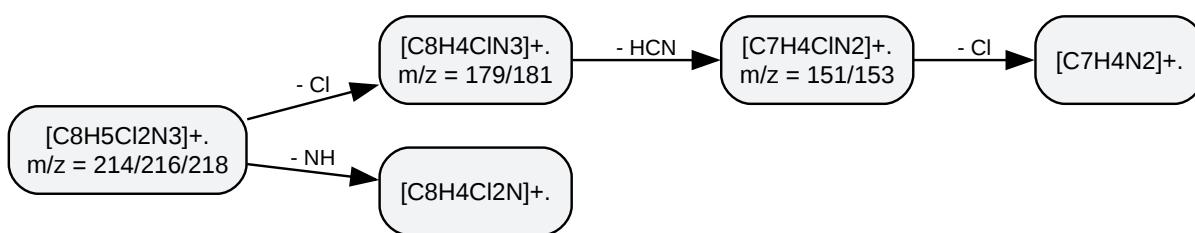
Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of **2,8-dichloroquinazolin-4-amine** will provide key information for confirming its molecular weight and structure. The molecular formula is $C_8H_5Cl_2N_3$, with a molecular weight of approximately 214.05 g/mol .[\[3\]](#)[\[4\]](#)

Molecular Ion Peak:


Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). This will result in three peaks for the molecular ion:

- M^+ ($m/z \approx 214$): Containing two ^{35}Cl atoms.
- $[M+2]^+$ ($m/z \approx 216$): Containing one ^{35}Cl and one ^{37}Cl atom.
- $[M+4]^+$ ($m/z \approx 218$): Containing two ^{37}Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1.

Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization is proposed below.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **2,8-dichloroquinazolin-4-amine**.

Interpretation of Fragments:

- Loss of a Chlorine Atom: A common initial fragmentation step would be the loss of a chlorine radical to give a fragment ion with an m/z corresponding to $[M-Cl]^+$.
- Loss of HCN: Subsequent fragmentation could involve the loss of a neutral hydrogen cyanide (HCN) molecule from the pyrimidine ring, a characteristic fragmentation for nitrogen-containing heterocycles.
- Other Fragmentations: Other possible fragmentations include the loss of the amino group and further cleavages of the quinazoline ring system.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **2,8-dichloroquinazolin-4-amine**. By understanding the expected spectral features and their interpretation, researchers can confidently characterize this compound, ensuring its identity and purity for use in further scientific investigations. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroquinazolin-4-amine | C8H6CIN3 | CID 252879 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2,8-Dichloroquinazolin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453867#2-8-dichloroquinazolin-4-amine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com